REACTION_CXSMILES
|
[OH-].[Mg+2:2].[OH-].[C:4]([OH:11])(=[O:10])[CH2:5][CH2:6][C:7]([OH:9])=[O:8]>O>[C:4]([O-:11])(=[O:10])[CH2:5][CH2:6][C:7]([O-:9])=[O:8].[Mg+2:2] |f:0.1.2,5.6|
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Name
|
|
Quantity
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99 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
888 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
heated up to complete dissolution (by visual observation)
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Name
|
|
Type
|
|
Smiles
|
C(CCC(=O)[O-])(=O)[O-].[Mg+2]
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |